molecular formula C23H21NO2 B11085641 3-(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)-2H-chromen-2-one

3-(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)-2H-chromen-2-one

Cat. No.: B11085641
M. Wt: 343.4 g/mol
InChI Key: KOBQFTDAWUCPLS-UHFFFAOYSA-N
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Description

3-(4’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-yl)-2H-chromen-2-one is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a cyclohexane ring is fused to an isoquinoline moiety, which is further connected to a chromenone unit. Such spirocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-(4-methoxyphenyl)-1-(1-methylcyclohexyl)ethanol with nitriles in concentrated sulfuric acid. This reaction proceeds through a Wagner–Meerwein rearrangement followed by a Ritter reaction, resulting in the formation of the spirocyclic isoquinoline system .

Industrial Production Methods

Industrial production of such complex spirocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and precise control of reaction parameters such as temperature, pressure, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

3-(4’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-yl)-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(4’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-yl)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4’H-Spiro[cyclohexane-1,3’-isoquinoline]
  • 4’H-Spiro[cyclohexane-1,3’-isoquinolin]-4’-one 2’-oxide
  • 4’H-Spiro[cyclohexane-1,3’-isoquinolinium] chloride

Uniqueness

3-(4’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-yl)-2H-chromen-2-one stands out due to its combination of a spirocyclic isoquinoline with a chromenone unit. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

3-spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylchromen-2-one

InChI

InChI=1S/C23H21NO2/c25-22-19(14-16-8-3-5-11-20(16)26-22)21-18-10-4-2-9-17(18)15-23(24-21)12-6-1-7-13-23/h2-5,8-11,14H,1,6-7,12-13,15H2

InChI Key

KOBQFTDAWUCPLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C(=N2)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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